REACTION_SMILES
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[Br:24][CH2:25][Br:26].[C:28]([Mg+:29])([CH3:30])([CH3:31])[CH3:32].[CH3:17][Mg+:18].[CH3:1][C:2]([CH2:3][OH:4])=[CH:5][CH2:6][CH:7]1[C:8]([CH3:14])([CH3:15])[C:9]2([CH3:13])[CH2:10][CH:11]2[CH2:12]1.[Cl-:16].[Cl-:27].[O:19]1[CH2:20][CH2:23][CH2:22][CH2:21]1>>[CH3:1][C:2]1([CH2:3][OH:4])[CH:5]([CH2:6][CH:7]2[C:8]([CH3:14])([CH3:15])[C:9]3([CH3:13])[CH2:10][CH:11]3[CH2:12]2)[CH2:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg+]
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Name
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CC(=CCC1CC2CC2(C)C1(C)C)CO
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=CCC1CC2CC2(C)C1(C)C)CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC1(CO)CC1CC1CC2CC2(C)C1(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |